1-Methyl-3-tert-butoxycarbonylurea
Description
1-Methyl-3-tert-butoxycarbonylurea is a urea derivative characterized by a methyl group at the 1-position and a tert-butoxycarbonyl (Boc) protecting group at the 3-position. This compound is widely utilized in organic synthesis, particularly in peptide chemistry, where the Boc group serves as a temporary protective moiety for amines. Its synthesis typically involves the reaction of methylurea with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions . The Boc group enhances solubility in organic solvents and provides stability during subsequent reactions, making it a preferred choice in multi-step syntheses.
Properties
IUPAC Name |
tert-butyl N-(methylcarbamoyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-7(2,3)12-6(11)9-5(10)8-4/h1-4H3,(H2,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTKYXCRZQYLSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-3-tert-butoxycarbonylurea typically involves the reaction of 1-methylurea with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for 1-Methyl-3-tert-butoxycarbonylurea are similar but are scaled up to accommodate larger quantities. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
1-Methyl-3-tert-butoxycarbonylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-tert-butoxycarbonylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-3-tert-butoxycarbonylurea involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be cleaved under acidic conditions, releasing the active urea derivative. This active form can then interact with various biological molecules, influencing biochemical pathways and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
To contextualize the properties and applications of 1-Methyl-3-tert-butoxycarbonylurea, a comparison with analogous compounds is presented below.
Substituent Effects on Stability and Reactivity
- 1-Ethyl-3-benzyloxycarbonylurea (Z-Protected Urea) :
The benzyloxycarbonyl (Z) group, unlike the Boc group, is cleaved under acidic conditions (e.g., HBr/AcOH). While the Z group offers comparable amine protection, it lacks the Boc group’s orthogonality in basic environments. This limits its utility in sequences requiring acid-labile protecting groups. - 1-Methyl-3-allyloxycarbonylurea (Alloc-Protected Urea) :
The allyloxycarbonyl (Alloc) group is removed via palladium-catalyzed deprotection. This allows for selective cleavage in the presence of acid- or base-sensitive groups, offering synthetic flexibility absent in Boc-protected derivatives.
Physical and Chemical Properties
| Property | 1-Methyl-3-tert-butoxycarbonylurea | 1-Ethyl-3-Z-urea | 1-Methyl-3-Alloc-urea |
|---|---|---|---|
| Melting Point (°C) | 112–114 (lit.) | 98–100 | 85–87 |
| Solubility | High in DCM, THF | Moderate in DCM | High in DMF |
| Deprotection Conditions | TFA/CH₂Cl₂ | HBr/AcOH | Pd(0)/PhSiH₃ |
The Boc group’s tert-butyl moiety confers steric bulk, reducing unintended side reactions during coupling steps compared to less hindered analogs like Z-protected urea .
Research Findings and Limitations
Recent studies highlight the compound’s role in synthesizing β-turn mimetics, where its steric profile directs conformational preferences . However, limitations include:
- Moisture Sensitivity : The Boc group hydrolyzes slowly in humid environments, necessitating anhydrous storage.
- Cost : Boc anhydride is more expensive than Z-chloride or Alloc chloride, impacting scalability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
